
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone is an organic compound that belongs to the class of naphthalenone derivatives This compound is characterized by the presence of an amino group and a naphthalenylimino group attached to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone typically involves the condensation of 2-naphthylamine with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The amino and naphthalenylimino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthalenone derivatives.
Scientific Research Applications
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4-naphthoquinone: A related compound with similar structural features but lacking the naphthalenylimino group.
4-Amino-1-naphthol: Another related compound with an amino group attached to a naphthol core.
Uniqueness
2-Amino-4-(2-naphthalenylimino)-1(4H)-naphthalenone is unique due to the presence of both an amino group and a naphthalenylimino group attached to a naphthalenone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
2472-03-9 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-amino-4-naphthalen-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C20H14N2O/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,21H2 |
InChI Key |
RDIQKCIZYLCYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C3C=C(C(=O)C4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


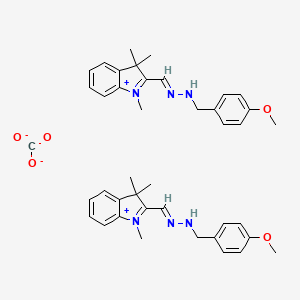
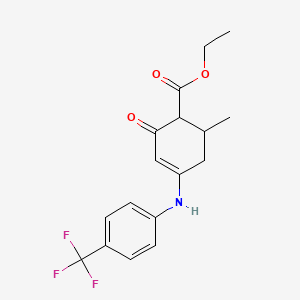
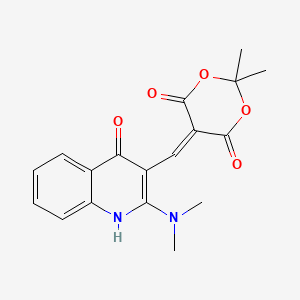
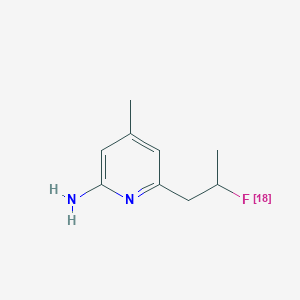


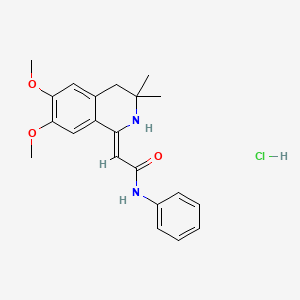

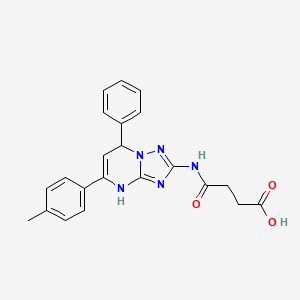
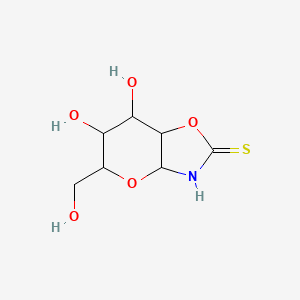
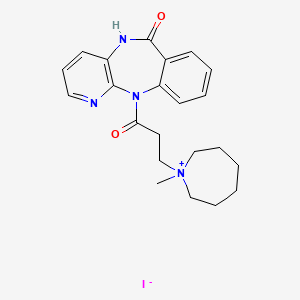
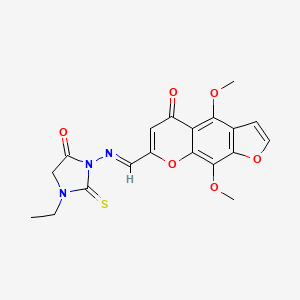
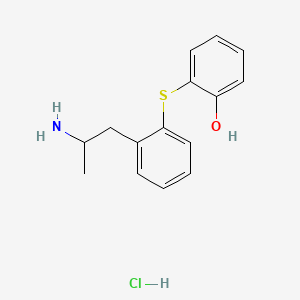
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
